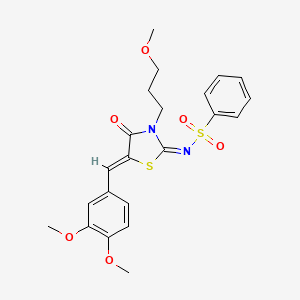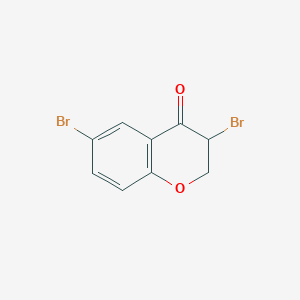
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
Overview
Description
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is a chemical compound that belongs to the class of flavones. Flavones are a group of naturally occurring compounds that have been found to have various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has been studied in various cell lines. It has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has various biochemical and physiological effects. The compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells. Additionally, the compound has been found to inhibit the activity of certain enzymes involved in inflammation, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- in lab experiments is its potential as an anticancer agent. The compound has been found to have cytotoxic effects on cancer cells, which may make it useful in the development of new cancer treatments. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-. One area of research is the development of new cancer treatments based on the compound's cytotoxic effects on cancer cells. Additionally, further studies could be conducted to investigate the compound's potential applications in the treatment of other diseases such as inflammation and oxidative stress. Finally, research could be conducted to improve the solubility of the compound in water, which could make it more useful in certain lab experiments.
Scientific Research Applications
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has been studied for its potential applications in scientific research. One area of research is its potential as an anticancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, including breast cancer and lung cancer cells. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
properties
IUPAC Name |
3,6-dibromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJSANVIILOWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675458 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61961-49-7 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




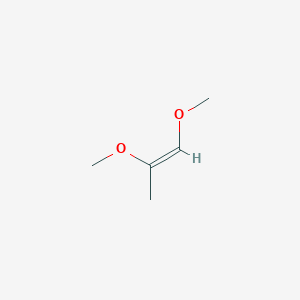
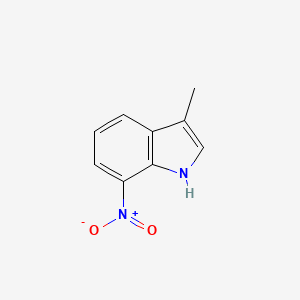
![2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine](/img/structure/B3275006.png)
![1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B3275010.png)
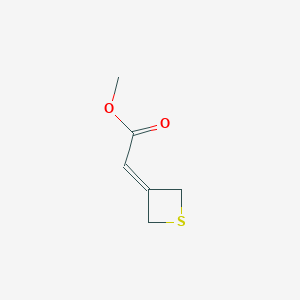
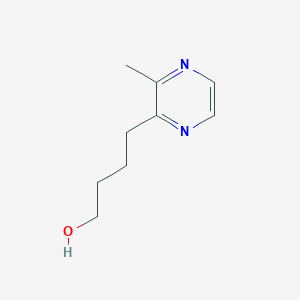
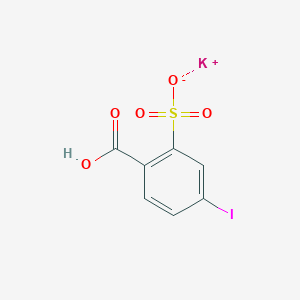

![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)
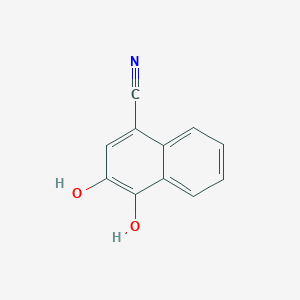
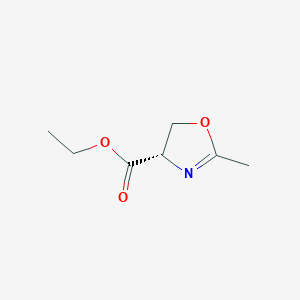
![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B3275079.png)
